REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:14])([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].[NH3:15]>C(O)C>[CH3:13][C:6]([NH:5][C:3](=[O:4])[CH2:2][NH2:15])([CH3:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(C1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
by the addition of 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The alkaline phase was extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over, anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)(C)NC(CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |